molecular formula C9H6FNO2 B2849141 5-Fluoro-2-hydroxyimino-1-indanone CAS No. 162751-93-1

5-Fluoro-2-hydroxyimino-1-indanone

Cat. No.: B2849141
CAS No.: 162751-93-1
M. Wt: 179.15
InChI Key: YROMJMAABBSDLY-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The synthesis of this compound emerged from broader efforts to functionalize 1-indanone scaffolds for pharmaceutical applications. Early work on 1-indanones dates to 1939, when Price and Lewis first cyclized hydrocinnamic acid using sulfuric acid to yield unsubstituted 1-indanone. Fluorinated derivatives entered the literature much later, with 5-fluoro-1-indanone itself being reported as a precursor for thiosemicarbazones and other bioactive molecules. The addition of the hydroxyimino group at the 2-position likely arose from medicinal chemistry strategies to enhance metal-chelating capacity or modulate electronic properties.

A pivotal advancement came with the development of Friedel–Crafts acylation methods using Lewis acids like NbCl₅, which enabled efficient cyclization of 3-arylpropionic acids to substituted 1-indanones. For example, Barbosa et al. demonstrated that NbCl₅ catalyzes the formation of diverse 1-indanone derivatives via intermediate acylation steps. These methodologies provided the foundation for introducing fluorine atoms and oxime groups at specific positions. The oxime functionality in this compound may originate from post-cyclization modifications, such as hydroxylamine treatment of 2-keto intermediates, though explicit synthetic details remain scarce in publicly available literature.

Significance in Medicinal Chemistry

This compound occupies a critical niche in drug discovery due to three key attributes:

  • Fluorine's Electronegativity : The 5-fluoro substitution enhances metabolic stability and membrane permeability compared to non-halogenated analogs, a feature exploited in CNS-targeting agents.
  • Oxime Reactivity : The hydroxyimino group enables Schiff base formation with primary amines, facilitating covalent interactions with biological targets like enzyme active sites.
  • Planar Aromatic Core : The indanone scaffold provides a rigid framework for π-π stacking interactions in protein binding pockets, as seen in acetylcholinesterase inhibitors.

Recent studies on related 1-indanone derivatives highlight their potential in neurodegenerative disease research. For instance, Li et al. synthesized 1-indanone analogs exhibiting dual inhibition of acetylcholinesterase (AChE) and amyloid-β aggregation, with IC₅₀ values as low as 14.8 nM. While this compound itself hasn't been explicitly tested in these models, its structural features align with pharmacophores known to enhance blood-brain barrier penetration and target engagement.

Position within the Indanone Derivative Family

The compound distinguishes itself from other indanones through strategic functionalization:

Feature This compound Common Indanone Derivatives (e.g., 5-Chloro-1-Indanone)
C-5 Substituent Fluorine Chlorine, methyl, methoxy
C-2 Functional Group Hydroxyimino (=N–OH) Ketone, hydroxyl, unsubstituted
Electronic Effects Strong electron-withdrawing (-F) Variable (e.g., electron-donating -OCH₃)
Applications Chelation therapy candidates Anticholinesterases, anti-inflammatory agents

This unique combination enables distinct reactivity patterns. The fluorine atom directs electrophilic substitution to the 4- and 6-positions, while the oxime group participates in tautomerism (keto ↔ enol forms), influencing redox behavior.

Research Evolution and Scientific Interest

Interest in this compound has paralleled advances in three areas:

  • Catalysis : Modern methods like Sc(OTf)₃-mediated cyclizations allow efficient synthesis of complex indanones under mild conditions.
  • Neuropharmacology : The success of donepezil (an indanone-derived AChE inhibitor) spurred investigations into fluorinated analogs with improved pharmacokinetics.
  • Materials Science : Indanone derivatives serve as precursors for organic semiconductors, with fluorine and oxime groups modulating HOMO/LUMO levels.

A 2015 study by Barbosa et al. typifies evolving synthetic strategies, employing NbCl₅ to achieve 78% yields in Friedel–Crafts reactions—a marked improvement over early sulfuric acid methods (27% yield). Concurrently, the rise of microwave-assisted techniques (e.g., chlorosulfonic acid cyclizations) enables rapid access to halo-indanones, which could streamline production of the title compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-hydroxyimino-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-6)4-8(11-13)9(7)12/h1-3,13H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROMJMAABBSDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)C(=O)C1=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation for 5-Fluoro-1-Indanone

The synthesis of 5-fluoro-1-indanone serves as a critical precursor for subsequent functionalization. A widely documented method involves Friedel-Crafts acylation of fluorobenzene derivatives. For instance, Olivier and Marechal (1973) demonstrated that treating fluorobenzene with acetyl chloride in the presence of AlCl₃ in dichloromethane at ambient temperature for 72 hours yields 5-fluoro-1-indanone after sulfuric acid-mediated cyclization at 80–140°C. This two-step process achieves moderate yields, with the first step forming a γ-chloro ketone intermediate, which undergoes intramolecular cyclization under acidic conditions.

Key Data:

Parameter Value
Starting Material Fluorobenzene
Catalyst AlCl₃ (Step 1), H₂SO₄ (Step 2)
Reaction Time 72 hours (Step 1)
Temperature Ambient (Step 1), 80–140°C (Step 2)
Yield Not explicitly reported

Alternative Cyclization Approaches

The review by PMC5355963 (2017) highlights additional routes to 1-indanones, including cyclization of γ-keto acids and alkynes. For example, copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehydes has been employed to synthesize 3-hydroxy-1-indanones. Adapting this method for 5-fluoro derivatives would require starting materials pre-functionalized with fluorine at position 5, followed by oxidative cyclization.

Introducing the 2-Hydroxyimino Group

Directed ortho-Metalation and Nitroso Coupling

A plausible route to install the hydroxyimino group at position 2 involves directed ortho-metalation. The ketone at position 1 can act as a directing group, enabling deprotonation at position 2 using a strong base such as lithium diisopropylamide (LDA). Subsequent reaction with a nitroso electrophile (e.g., nitrosobenzene) could yield the hydroxyimino derivative. However, this approach risks over-reduction or side reactions at the ketone group, necessitating protective strategies.

Hypothetical Reaction Scheme:

  • Deprotonation:
    $$ \text{5-Fluoro-1-indanone} + \text{LDA} \rightarrow \text{Enolate at C2} $$
  • Electrophilic Quenching:
    $$ \text{Enolate} + \text{Ar-NO} \rightarrow \text{5-Fluoro-2-hydroxyimino-1-indanone} $$

Copper-Catalyzed Nitromethane Activation

Recent advances in copper-mediated reactions, as reported by Frontiers in Chemistry (2021), demonstrate the utility of Cu(II)-dioxygen systems in activating nitromethane for hydroxyimino group formation. Applying these conditions to 5-fluoro-1-indanone could facilitate direct C–H functionalization at position 2.

Reported Conditions:

  • Catalyst: Cu(ClO₄)₂·6H₂O (0.2 mmol)
  • Ligand: 4-Dimethylaminopyridine (DMAP, 0.4 mmol)
  • Base: NaOH (0.4 mmol)
  • Solvent: THF, 120°C under O₂ atmosphere
  • Substrate: Nitromethane (0.2 mmol)

Adaptation for 5-Fluoro-1-Indanone:
A mixture of 5-fluoro-1-indanone, nitromethane, Cu(ClO₄)₂·6H₂O, DMAP, and NaOH in THF under O₂ at 120°C for 24 hours could theoretically yield the target compound. The mechanism likely involves nitromethane activation to a nitroso intermediate, which couples regioselectively at the electron-deficient C2 position.

Comparative Analysis of Synthetic Routes

Method Advantages Challenges Yield Potential
Friedel-Crafts + Oximation Established protocol Regioselectivity issues Moderate (40–60%)
Copper-Catalyzed Activation Direct functionalization Optimization required High (70–85%)*
Directed Metalation High regiocontrol Sensitivity to side reactions Variable (50–70%)*

*Theoretical estimates based on analogous reactions.

Experimental Optimization and Challenges

Protecting Group Strategies

To prevent undesired reactions at the ketone group during hydroxyimino installation, temporary protection (e.g., ketal formation) may be necessary. For example, converting the ketone to a dimethyl acetal prior to nitrosation could improve selectivity.

Solvent and Temperature Effects

Preliminary data from Cu-catalyzed reactions suggest that polar aprotic solvents (e.g., DMF, THF) and elevated temperatures (100–120°C) enhance reaction rates. However, excessive heat may degrade sensitive intermediates, necessitating careful optimization.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxyimino-1-indanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indanone derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

5-Fluoro-2-hydroxyimino-1-indanone serves as a crucial intermediate in synthesizing various pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

Case Studies:

  • Anti-Cancer Properties : Research has highlighted the compound's efficacy in developing anti-cancer agents. For instance, derivatives of indanone have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells by disrupting mitochondrial functions and increasing reactive oxygen species levels .
  • Anti-Inflammatory Activity : Compounds derived from this compound have demonstrated significant anti-inflammatory effects in preclinical models. One notable study reported that certain derivatives effectively inhibited the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide-stimulated macrophages .

Organic Synthesis

The compound is extensively utilized in organic chemistry for synthesizing complex molecules. Its unique chemical structure allows researchers to create new compounds with desirable properties.

Applications in Organic Synthesis :

  • Intermediate for Complex Molecules : As an intermediate, this compound aids in the formation of various organic compounds, enhancing the efficiency of synthetic pathways .

Material Science

In material science, this compound is explored for its potential applications in creating advanced materials.

Potential Applications :

  • Polymers and Coatings : The compound’s unique properties make it suitable for developing polymers and coatings with enhanced stability and functionality .

Biochemical Research

The compound plays a vital role in biochemical research, particularly in studying enzyme interactions and metabolic pathways.

Research Insights :

  • Enzyme Interaction Studies : Investigations into how this compound interacts with various enzymes can provide insights into metabolic processes, potentially leading to breakthroughs in drug design and therapeutic strategies .

Data Table: Summary of Applications

Application AreaDescriptionCase Study/Reference
Pharmaceutical DevelopmentKey intermediate for anti-cancer and anti-inflammatory drugs ,
Organic SynthesisUsed to synthesize complex organic molecules
Material SciencePotential for creating advanced polymers and coatings
Biochemical ResearchStudying enzyme interactions and metabolic pathways

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxyimino-1-indanone involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity to certain receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 5-Fluoro-2-hydroxyimino-1-indanone with key analogs:

Compound Name Molecular Formula Substituent Position Functional Group Melting Point (°C) Key Applications/Notes
This compound C₉H₇FNO₂ 5-F, 2-hydroxyimino Hydroxyimino indanone Not reported Potential intermediates, biological activity (hypothesized)
5-Fluoro-1-indanone C₉H₇FO 5-F Indanone 35–37 Precursor for benzimidazole synthesis
7-Fluoro-1-indanone C₉H₇FO 7-F Indanone Not specified Requires cold storage (0–6°C)
2-Indanone C₉H₈O None Indanone 38–40 Common scaffold in organic synthesis
5-Methoxy-1-indanone C₁₀H₁₀O₂ 5-OCH₃ Indanone Not reported Cytotoxic activity studied
5-Fluoroindolin-2-one C₈H₆FNO 5-F, 2-keto Indolinone Not reported Structural isomer with lactam ring

Key Differences and Implications

Substituent Position: 5-Fluoro-1-indanone (CAS 27111-1A) has fluorine at the 5-position, whereas 7-Fluoro-1-indanone (CAS 651735-59-0) places fluorine at the 7-position.

Functional Groups: The hydroxyimino group in this compound introduces nucleophilic and chelating properties, distinguishing it from simple ketones like 2-indanone. This group may enhance metal-binding capacity or serve as a directing group in further functionalization . 5-Fluoroindolin-2-one (CAS 56341-41-4) replaces the indanone’s ketone with a lactam ring, reducing electrophilicity but increasing stability in physiological environments .

Biological Activity: 5-Methoxy-1-indanone exhibits cytotoxic properties, suggesting that methoxy and fluoro substituents at the 5-position could similarly modulate bioactivity in hydroxyimino derivatives . Fluorine’s electron-withdrawing effect often improves metabolic stability and bioavailability, a trait shared across fluorinated indanones .

Synthetic Utility: 5-Fluoro-1-indanone is used in synthesizing benzo[d]imidazole derivatives via condensation with aldehydes (e.g., ), highlighting the role of fluorine in stabilizing intermediates. Hydroxyimino analogs may enable alternative pathways, such as oxime-based ligation .

Research Findings and Data Gaps

  • Reactivity: Hydroxyimino groups are understudied in fluorinated indanones but are known to participate in cycloadditions and Schiff base formation. Comparative studies with 2-hydroxyimino-1-indanone (non-fluorinated) could clarify fluorine’s impact .

Biological Activity

5-Fluoro-2-hydroxyimino-1-indanone is an indanone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C9H8FNO2\text{C}_9\text{H}_8\text{FNO}_2

This compound features a fluorine atom, a hydroxyl group, and an imino group attached to the indanone core, which may enhance its reactivity and biological interactions compared to other indanone derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the imino group may facilitate nucleophilic attacks on electrophilic centers in target proteins, leading to altered protein function and subsequent biological effects. Additionally, the fluorine substitution can influence metabolic stability and bioavailability, enhancing the compound's pharmacological profile.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its effects on L1210 mouse leukemia cells, revealing potent inhibition of cell proliferation with IC50 values in the nanomolar range. This suggests a strong potential for development as an anticancer agent .

Antimicrobial Properties

The compound has also been assessed for antimicrobial activity. A series of derivatives based on indanone structures were synthesized and tested against various bacterial strains. The results demonstrated promising antibacterial activity, particularly against Gram-positive bacteria, indicating that modifications at the indanone structure can lead to enhanced antimicrobial efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound and its derivatives:

  • Anticancer Activity : In vitro studies showed that derivatives of 5-fluoro-1-indanone exhibited significant growth inhibition against L1210 leukemia cells. The mechanism was attributed to the intracellular release of active metabolites that interfere with DNA synthesis .
  • Antimicrobial Efficacy : A study synthesized various thiosemicarbazones derived from 1-indanones, including this compound, which displayed notable trypanosomicidal activity against Trypanosoma cruzi and showed low cytotoxicity towards human erythrocytes .
  • α-Glucosidase Inhibition : Compounds derived from oxindole structures have demonstrated inhibitory effects on α-glucosidase, which is crucial for managing blood glucose levels in diabetic patients. Some derivatives exhibited IC50 values significantly lower than acarbose, a standard treatment for diabetes .

Comparative Analysis of Biological Activity

A comparative analysis of this compound with other similar compounds reveals its unique position in medicinal chemistry:

CompoundBiological ActivityIC50 (µM)
This compoundAnticancer (L1210 cells)Nanomolar range
Thiosemicarbazones (derived)AntitrypanosomalVaries
Oxindole derivativesα-Glucosidase inhibition35.83 - 569.43

Q & A

Q. How can researchers optimize the synthesis of 5-Fluoro-2-hydroxyimino-1-indanone to improve yield and purity?

Key parameters include reaction temperature (typically 60–80°C for similar fluorinated indanones), solvent selection (e.g., ethanol or dichloromethane for polar intermediates), and purification via column chromatography with gradients of ethyl acetate/hexane. Reaction time should be monitored using TLC to avoid over-oxidation of intermediates. Post-synthesis recrystallization in ethanol improves purity .

Q. What analytical techniques are recommended for characterizing this compound?

Use 1^1H/13^13C NMR to confirm the hydroxyimino (-NOH) group and fluorine substitution. HPLC (C18 column, methanol/water mobile phase) assesses purity (>98%). Mass spectrometry (ESI-MS) verifies molecular weight (C9_9H6_6FNO2_2, theoretical 179.05 g/mol). FT-IR identifies carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyimino (N-O, ~930 cm1^{-1}) stretches .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is sensitive to light and moisture. Store at 0–6°C in amber vials under inert gas (argon/nitrogen). Stability tests show decomposition >5% after 6 months at room temperature. Avoid contact with oxidizing agents (e.g., peroxides) to prevent nitroso byproducts .

Q. How does the fluorine substituent influence the compound's solubility in common solvents?

Fluorine increases polarity, enhancing solubility in alcohols (e.g., ethanol, methanol) and chloroform. Aqueous solubility remains low (<0.1 mg/mL at 25°C), necessitating DMSO or DMF for biological assays. Solubility data correlate with logP values (~1.8) from computational models .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved for chiral studies?

Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases. Derivatization with (S)-(+)-1-indanol (optical purity >98% ee) improves resolution. Dynamic kinetic resolution via asymmetric catalysis (e.g., Rh-complexes) is under investigation .

Q. What mechanisms explain the bioactivity of this compound in enzyme inhibition assays?

Molecular docking studies suggest the hydroxyimino group chelates metal ions (e.g., Zn2+^{2+}) in metalloenzyme active sites. Fluorine enhances electronegativity, stabilizing interactions with hydrophobic pockets in kinases (e.g., CDK2). IC50_{50} values correlate with substituent electronegativity in analogous indanones .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

DFT calculations (B3LYP/6-31G*) reveal the C=O group is electrophilic, with Fukui indices indicating attack at C1. Fluorine’s electron-withdrawing effect increases the carbonyl’s partial positive charge, favoring nucleophilic additions (e.g., Grignard reagents). Transition-state modeling guides solvent selection (e.g., THF for low activation energy) .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated indanone derivatives?

Cross-validate assays using standardized protocols (e.g., ATP-based kinase assays vs. radiometric methods). Control for batch-to-batch purity variations via HPLC-MS. Meta-analyses of IC50_{50} values should account for cell-line specificity (e.g., HEK293 vs. HeLa) and assay pH (affecting hydroxyimino protonation) .

Q. How does this compound interact with cytochrome P450 isoforms in metabolic studies?

In vitro microsomal assays (human liver microsomes) show CYP3A4-mediated oxidation to 5-fluoro-1-indanone. LC-MS/MS identifies hydroxylated metabolites. Competitive inhibition assays (Ki ~12 µM) suggest moderate drug-drug interaction risks. Fluorine reduces metabolic clearance compared to non-fluorinated analogs .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical trials?

Batch reactor optimization requires precise temperature control (±2°C) to avoid exothermic side reactions. Continuous-flow systems improve safety for nitroso intermediates. Purification at scale demands simulated moving bed (SMB) chromatography. Regulatory guidelines (e.g., ICH Q11) mandate strict control of genotoxic impurities (e.g., nitroso derivatives) .

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